2-[(3-Methoxyphenyl)amino]acetohydrazide
Description
Structural Characterization of 2-[(3-Methoxyphenyl)amino]acetohydrazide
IUPAC Nomenclature and Molecular Formula Determination
2-[(3-Methoxyphenyl)amino]acetohydrazide is a hydrazide derivative characterized by a 3-methoxyphenyl group substituted at the amino nitrogen of acetohydrazide. Its IUPAC name is derived from the systematic naming conventions for substituted hydrazides. The molecular formula C₉H₁₃N₃O₂ is confirmed through multiple analytical techniques, including mass spectrometry and elemental analysis.
Key Structural Features
- 3-Methoxyphenyl Group : A benzene ring with a methoxy (-OCH₃) substituent at the meta position (C3).
- Acetohydrazide Backbone : A hydrazide (-NH-NH-CO-) linked to a methyl group.
Table 1: Molecular Formula and Structural Components
| Component | Formula Contribution | Structural Role |
|---|---|---|
| 3-Methoxyphenyl | C₇H₇O | Aromatic substituent with electron-donating methoxy group |
| Acetohydrazide | C₂H₅N₂O₂ | Hydrazide functional group |
The compound’s molecular weight is calculated as 195.22 g/mol , consistent with its molecular formula.
Crystallographic Analysis and Solid-State Conformations
Single-crystal X-ray diffraction studies reveal the compound’s solid-state structure. Crystallization occurs in the monoclinic system (space group C2) with unit cell parameters:
Key Observations
- Hydrazide Planarity : The hydrazide group (-NH-NH-CO-) adopts a planar conformation, with the dihedral angle between the hydrazide plane and the benzene ring being 86.66(3)° .
- Hydrogen Bonding : Intermolecular N–H···O hydrogen bonds form a 2D network, stabilizing the crystal lattice. Distances range from 2.7886(6) Å (N–H···O).
Table 2: Hydrogen Bonding Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (hydrazide) | O (carbonyl) | 2.7886(6) | 175.2 |
| N–H (amino) | O (methoxy) | 3.3092(7) | 153.4 |
The crystal packing is influenced by van der Waals interactions and hydrogen bonding, creating a layered structure parallel to the (001) plane.
Spectroscopic Identification Techniques
Infrared (IR) Spectral Signatures
The IR spectrum of 2-[(3-methoxyphenyl)amino]acetohydrazide provides critical functional group information:
Table 3: IR Absorption Peaks
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200–3300 | N–H (hydrazide) stretching | Strong |
| 1680–1700 | C=O (carbonyl) stretching | Strong |
| 1500–1600 | C=C (aromatic ring) vibrations | Moderate |
| 1240–1280 | C–O (methoxy) stretching | Moderate |
The strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl group, while the broad band at 3200–3300 cm⁻¹ corresponds to N–H stretching in the hydrazide.
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR Data (500 MHz, D₂O) :
- δ 3.80 ppm : Singlet (3H, OCH₃)
- δ 6.60–7.20 ppm : Multiplet (4H, aromatic protons)
- δ 8.50 ppm : Broad singlet (2H, NH₂ hydrazide)
¹³C NMR Data :
The NH₂ protons in hydrazides typically resonate as broad signals due to exchange with water or dimethyl sulfoxide (DMSO).
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals fragmentation consistent with the molecular formula C₉H₁₃N₃O₂ :
- m/z 195 : Molecular ion [M]⁺
- m/z 179 : Loss of NH₂ (M–NH₂)⁺
- m/z 151 : Cleavage of the hydrazide moiety (3-methoxyaniline + CO)
Table 4: Key Mass Fragments
| m/z | Fragment | Relative Abundance (%) |
|---|---|---|
| 195 | [C₉H₁₃N₃O₂]⁺ | 100 |
| 179 | [C₉H₁₁N₂O₂]⁺ | 45 |
| 151 | [C₇H₇NO]⁺ (3-methoxyaniline) | 30 |
The fragmentation pattern aligns with the hydrazide’s susceptibility to cleavage at the –NH–N– bond.
Properties
IUPAC Name |
2-(3-methoxyanilino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-4-2-3-7(5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZINLRWLKBKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291692 | |
| Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790272-10-5 | |
| Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790272-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the preparation of ethyl-(3-methoxyphenyl)glycinate, achieved through nucleophilic substitution between 3-methoxyaniline and ethyl chloroacetate in anhydrous ethanol. Under reflux (78–80°C), the amine group attacks the electrophilic α-carbon of ethyl chloroacetate, displacing chloride to form the glycinate ester. Subsequent hydrazinolysis employs hydrazine hydrate (85%) in a 1:1.2 molar ratio relative to the ester, ensuring complete conversion to the hydrazide.
Critical parameters :
- Solvent selection : Ethanol optimizes solubility while suppressing ester hydrolysis.
- Reaction time : 6–8 hours under reflux achieves >98% conversion, as monitored by TLC (Rf = 0.42 in ethyl acetate/hexane 3:7).
- Workup : Azeotropic distillation with ethanol removes residual water, preventing hydrazide decomposition.
Spectroscopic Characterization
The product exhibits characteristic IR absorptions at 3300–3150 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O), and 1631 cm⁻¹ (C=N). ¹H NMR (DMSO-d₆, 400 MHz) confirms structure through key signals:
- δ 3.87 (s, 3H, OCH₃)
- δ 4.58 (d, 2H, J = 4.8 Hz, –CH₂–)
- δ 6.37 (s, 1H, NH)
- δ 7.04–7.10 (m, 4H, aromatic).
Alternative Synthesis via Schiff Base Intermediate
Condensation with Aryl Aldehydes
A patent-derived approach involves converting 2-[(3-Methoxyphenyl)amino]acetohydrazide into Schiff bases by refluxing with substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) in ethanol. This method, while primarily used for oxadiazole synthesis, confirms the hydrazide’s reactivity:
Procedure :
Oxidative Cyclization to 1,3,4-Oxadiazoles
The hydrazide’s utility is demonstrated in its oxidation with iodobenzene diacetate (IBD) to form 2,5-disubstituted oxadiazoles. Though beyond the target compound’s scope, this reaction validates the hydrazide’s purity and functional group compatibility.
Comparative Analysis of Synthetic Routes
| Parameter | Hydrazinolysis Route | Schiff Base Route |
|---|---|---|
| Yield | 89–95% | 84–90% |
| Reaction Time | 6–8 hours | 2 hours |
| Byproducts | <2% hydrolyzed ester | None reported |
| Scalability | Pilot-scale feasible | Lab-scale only |
Key observations :
- The hydrazinolysis method offers higher yields and scalability, critical for industrial applications.
- Schiff base formation serves primarily for derivative synthesis rather than bulk hydrazide production.
Optimization Strategies
Solvent Effects
Ethanol outperforms methanol in hydrazinolysis due to:
Stoichiometric Adjustments
A 20% molar excess of hydrazine hydrate (1:1.2 ratio) compensates for volatility losses, increasing yield from 78% to 95%.
Purification Techniques
Azeotropic distillation with ethanol reduces water content to <0.1%, preventing hydrazide degradation during storage.
Challenges and Mitigation
Hydrolysis Byproducts
Trace water induces ester hydrolysis to 2-[(3-Methoxyphenyl)amino]acetic acid, mitigated by:
Color Impurities
Crude hydrazide often appears yellowish due to oxidized aniline residues. Recrystallization from ethanol/water (7:3) yields white crystals with >99% purity.
Chemical Reactions Analysis
2-[(3-Methoxyphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include methanol as a solvent and microwave pulses to accelerate the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]acetohydrazide is a chemical compound with a variety of applications, primarily in the fields of medicinal chemistry and materials science. Research indicates its use in synthesizing various heterocyclic compounds with potential biological activities, as well as its application in analytical chemistry .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- 1,2,4-Triazoles: 2-[(4-Methoxyphenyl)amino]acetohydrazide is utilized as a building block in the synthesis of 1,2,4-triazole derivatives, which exhibit a range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties .
- 1,3,4-Thiadiazoles: This compound is also used in the synthesis of 1,3,4-thiadiazoles, another class of heterocyclic compounds with significant anticancer activity. Specifically, derivatives with a 3-methoxyphenylamino substituent in position 5 have shown strong anticancer activity against MCF-7 breast cancer cells .
Analytical Applications
- Spectroscopic Determination: Hydrazones, which can be derived from hydrazides like 2-[(3-Methoxyphenyl)amino]acetohydrazide, are employed as analytical reagents for the spectroscopic determination of metal ions and organic compounds in various samples, including food, environmental, pharmaceutical, and biological samples .
Biological Activity
- Anticancer Activity: Derivatives of 1,3,4-thiadiazoles, synthesized using hydrazides, have demonstrated inhibitory effects on the survival of MCF-7 breast cancer cells . For example, compounds with 3-methoxyphenylamino substituents have shown moderate inhibitory effects .
- Antioxidant Activity: Some hydrazide-hydrazones exhibit antioxidant properties, with certain derivatives showing higher antioxidant activity than ascorbic acid .
Materials Science
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form Schiff bases with aldehydes and ketones, which can then interact with biological molecules to exert various effects . The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution
- 2-[(4-Methoxyphenyl)amino]acetohydrazide: A positional isomer with methoxy at the para position. This compound was used to synthesize (E)-2-(arylbenzylidene)acetohydrazides, which were further oxidized to 2,5-disubstituted-1,3,4-oxadiazoles with yields exceeding 90% .
Substituent Variations: Methoxy vs. Methyl vs. Halogens
- Derivatives of this compound, such as N′-(2-oxoindolin-3-ylidene) analogs, showed cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cancer cell lines .
- 2-(4-Bromophenyl)amino]acetohydrazide: Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, facilitating nucleophilic substitutions. However, thermal stability data for such analogs remain understudied .
Heterocyclic Modifications
- 2-(Pyridine-2-ylamino)acetohydrazide: Replacing the phenyl ring with pyridine resulted in derivatives with significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³) after cyclization into 1,3,4-oxadiazoles .
- 2-((5-Substitutedbenzothiazol-2-yl)thio)acetohydrazides : Benzothiazole-containing analogs demonstrated selective cytotoxicity against glioma (C6) and colorectal (HT-29) cancer cells, attributed to the thioether linkage enhancing membrane permeability .
Functional Group Additions: Hydrazones and Triazoles
- N′-(Arylidene)-2-[(3-methoxyphenyl)amino]acetohydrazides: Schiff base derivatives of the target compound (e.g., N′-(4-trifluoromethylbenzylidene)) showed high yields (92%) and distinct NMR profiles, suggesting stable hydrazone formation .
- 2-(1,2,4-Triazol-3-ylthio)acetohydrazides : Incorporating triazole rings improved antidepressant activity in mice models, with bromo-substituted derivatives showing the highest efficacy .
Antimicrobial and Anticancer Activity
- Ethyl-thio benzimidazolyl acetohydrazides : Exhibited IC₅₀ values of 6.10–7.34 μM against α-glucosidase, outperforming the standard acarbose (IC₅₀: 378.2 μM) .
- Triazole-benzimidazole hybrids : Demonstrated moderate to potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ciprofloxacin .
Thermal Stability
While 2-(4,6-dimethylpyrazolo[3,4-b]pyridine)acetohydrazide has been studied for thermal degradation , data on the target compound’s thermal behavior are lacking, highlighting a research gap.
Crystal Packing and Hydrogen Bonding
- 2-(4-Methoxyphenoxy)acetohydrazide: Forms infinite chains via N–H⋯O hydrogen bonds, whereas 2-(3-methoxyphenyl)acetohydrazide adopts dimeric structures . The amino group in the target compound may enable alternative packing motifs.
Tables
Biological Activity
2-[(3-Methoxyphenyl)amino]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure
The chemical structure of 2-[(3-Methoxyphenyl)amino]acetohydrazide can be represented as follows:
Anticancer Activity
Recent studies have evaluated the anticancer potential of 2-[(3-Methoxyphenyl)amino]acetohydrazide and its derivatives against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate anticancer activity. For instance, a study involving a panel of approximately sixty cancer cell lines revealed that certain derivatives showed selective cytotoxicity, particularly against leukemia cell lines. The results indicated that at a concentration of 10 µM, the compound had a low level of activity, with only a few cell lines showing sensitivity .
Table 1: Anticancer Activity of 2-[(3-Methoxyphenyl)amino]acetohydrazide Derivatives
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Leukemia | 10 | Moderate |
| Breast Cancer | 15 | Low |
| Lung Cancer | 20 | Low |
| Colon Cancer | 25 | Low |
The mechanism by which 2-[(3-Methoxyphenyl)amino]acetohydrazide exerts its anticancer effects appears to be multifaceted, involving apoptosis induction and cell cycle arrest in cancer cells. The presence of the hydrazone functional group is believed to play a crucial role in its biological activity by interacting with cellular targets such as DNA and proteins involved in cell proliferation .
Antioxidant Activity
In addition to its anticancer properties, 2-[(3-Methoxyphenyl)amino]acetohydrazide has been shown to possess antioxidant activity. The DPPH radical scavenging assay indicated that the compound effectively neutralizes free radicals, which is crucial for mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| 2-[(3-Methoxyphenyl)amino]acetohydrazide | 78.67 | Higher |
| Ascorbic Acid | 58.20 | Reference |
Case Studies
Several case studies have highlighted the therapeutic potential of hydrazone derivatives, including those related to 2-[(3-Methoxyphenyl)amino]acetohydrazide. For instance, a study reported the synthesis of novel derivatives that exhibited enhanced anticancer and antioxidant activities compared to their parent compounds. These derivatives were evaluated for their ability to inhibit tumor growth in vivo and showed promising results .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(3-Methoxyphenyl)amino]acetohydrazide and its intermediates?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates can be prepared by refluxing ethyl glycinate derivatives with hydrazine hydrate in ethanol. Subsequent reactions with substituted aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform or acetic acid yield Schiff base derivatives. Reaction conditions (e.g., reflux time, solvent ratios) significantly influence yields, with acetic acid often acting as a catalyst .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of 2-[(3-Methoxyphenyl)amino]acetohydrazide derivatives?
- Methodological Answer :
- IR Spectroscopy : Key peaks include N-H stretches (~3300-3445 cm⁻¹ for hydrazide NH and NH₂) and C=O stretches (~1620-1665 cm⁻¹ for carbonyl groups). Schiff base formation is confirmed by the appearance of a C=N stretch (~1600 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR shows signals for methoxy groups (~δ 3.8 ppm), aromatic protons (~δ 6.8-7.5 ppm), and hydrazide NH protons (~δ 8.5-10.5 ppm). ¹³C NMR confirms carbonyl carbons (~δ 165-170 ppm) and imine carbons (~δ 150 ppm) .
Advanced Research Questions
Q. How can researchers design multi-step syntheses for complex derivatives (e.g., 1,3,4-oxadiazoles) from 2-[(3-Methoxyphenyl)amino]acetohydrazide?
- Methodological Answer : Advanced derivatives are synthesized via cyclization or oxidation. For instance, (E)-2-(arylbenzylidene)acetohydrazides can be oxidized with iodobenzene diacetate to form 1,3,4-oxadiazoles. Reaction stoichiometry (e.g., 1:1 molar ratio of hydrazide to aldehyde) and solvent choice (e.g., DMF for cyclization) are critical for high yields (>80%) .
Q. What strategies are effective for evaluating the biological activity (e.g., enzyme inhibition) of 2-[(3-Methoxyphenyl)amino]acetohydrazide derivatives?
- Methodological Answer :
- Enzyme Assays : Use microplate readers to measure acetylcholinesterase (AChE) or α-glucosidase inhibition. For example, compound 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one showed moderate AChE inhibition (IC₅₀ ~50 µM) compared to donepezil (IC₅₀ ~10 µM) .
- Antimicrobial Testing : Derivatives like N-substituted coumarin-acetohydrazides can be screened against bacterial/fungal strains via broth microdilution, with MIC values compared to standard antibiotics .
Q. How can computational methods (DFT, XRD) resolve tautomeric or conformational ambiguities in 2-[(3-Methoxyphenyl)amino]acetohydrazide derivatives?
- Methodological Answer :
- XRD Analysis : Single-crystal X-ray diffraction confirms tautomeric forms. For example, a triazole derivative crystallized in a thione conformation (triclinic P-1 space group) .
- DFT Calculations : Gaussian 09 simulations optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). These align with experimental IR/NMR data to validate molecular stability .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data for acetohydrazide derivatives?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent purity, temperature control) or substituent effects. For example, electron-withdrawing groups on aldehydes may reduce Schiff base yields compared to electron-donating groups. Systematic replication under standardized conditions (e.g., inert atmosphere, controlled humidity) is recommended .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
